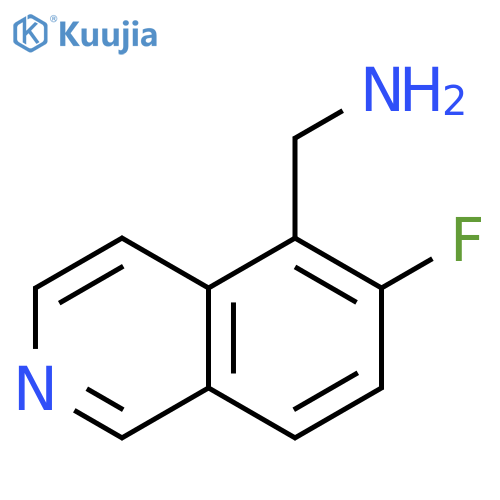Cas no 1542364-49-7 ((6-Fluoroisoquinolin-5-yl)methanamine)

1542364-49-7 structure
商品名:(6-Fluoroisoquinolin-5-yl)methanamine
CAS番号:1542364-49-7
MF:C10H9FN2
メガワット:176.190265417099
CID:5577648
(6-Fluoroisoquinolin-5-yl)methanamine 化学的及び物理的性質
名前と識別子
-
- 5-Isoquinolinemethanamine, 6-fluoro-
- (6-Fluoroisoquinolin-5-yl)methanamine
-
- インチ: 1S/C10H9FN2/c11-10-2-1-7-6-13-4-3-8(7)9(10)5-12/h1-4,6H,5,12H2
- InChIKey: RLUVJGGFWBBVCQ-UHFFFAOYSA-N
- ほほえんだ: C1C2=C(C(CN)=C(F)C=C2)C=CN=1
じっけんとくせい
- 密度みつど: 1.249±0.06 g/cm3(Predicted)
- ふってん: 330.3±27.0 °C(Predicted)
- 酸性度係数(pKa): 8.44±0.40(Predicted)
(6-Fluoroisoquinolin-5-yl)methanamine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TRC | F199415-100mg |
(6-Fluoroisoquinolin-5-yl)methanamine |
1542364-49-7 | 100mg |
$ 1030.00 | 2022-06-05 | ||
| TRC | F199415-50mg |
(6-Fluoroisoquinolin-5-yl)methanamine |
1542364-49-7 | 50mg |
$ 620.00 | 2022-06-05 |
(6-Fluoroisoquinolin-5-yl)methanamine 関連文献
-
Kuan-Ying Hsieh,El-Eulmi Bendeif,Axel Gansmuller,Sebastien Pillet,Theo Woike,Dominik Schaniel RSC Adv., 2013,3, 26132-26141
-
Zeinab Salehi,Reza Kowsari-Esfahan,Mohammad Ali Shokrgozar Biomater. Sci., 2018,6, 1664-1690
-
Chiharu Ozakai,Kei Kitamura,Mitsuyo Horikawa,To-sho Hoshiyama,Akari Imamura,Tatsuro Yoneyama,Akemi Umeyama,Masaaki Noji,Tetsuto Tsunoda,Hiroto Kaku New J. Chem., 2022,46, 2600-2604
-
Qingxiao Zou,Weilong Liu New J. Chem., 2021,45, 530-534
1542364-49-7 ((6-Fluoroisoquinolin-5-yl)methanamine) 関連製品
- 2171920-32-2(3-cyclopentyl-N-cyclopropyl-3H-1,2,3triazolo4,5-dpyrimidin-7-amine)
- 1207625-64-6([cis-4-methoxycyclohexyl]methanol)
- 197379-70-7(6-Bromo-1,4,4-Trimethyl-2,3-Dihydroquinoline)
- 2002785-62-6(tert-butyl 1-(bromomethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate)
- 1260805-55-7(1,3-dimethyl-4-(3-methylphenyl)-1H-pyrazol-5-amine)
- 1251951-52-6(Cyclopropaneacetamide, α-amino-N-methyl-, (αS)-)
- 1804850-80-3(4-(Aminomethyl)-3-(difluoromethyl)-6-(trifluoromethoxy)-2-(trifluoromethyl)pyridine)
- 1804377-70-5(2-(Chloromethyl)-4-(difluoromethyl)-5-fluoropyridine-3-acetonitrile)
- 2643368-51-6(Benzaldehyde, 3-ethoxy-5-methyl-)
- 445007-64-7(2-Bromo-4,5-diethoxybenzonitrile)
推奨される供給者
上海帛亦医药科技有限公司
ゴールドメンバー
中国のサプライヤー
試薬
Jiangsu Kolod Food Ingredients Co.,ltd
ゴールドメンバー
中国のサプライヤー
大量

Shandong Feiyang Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Chong Da Prostaglandin Fine Chemicals Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬
